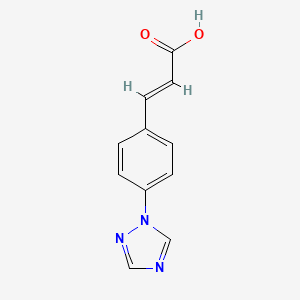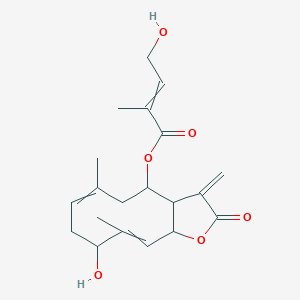
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of benzodiazepine, a class of compounds known for their central nervous system activity, including sedative and anticonvulsant effects. The specific structure mentioned includes a 1,4-benzodiazepine moiety, which is a seven-membered heterocyclic compound with two nitrogen atoms, and a 1,4-benzodioxin ring, which is a fused six-membered benzene and a five-membered dioxin ring.
Synthesis Analysis
The synthesis of related benzodiazepine derivatives has been reported in the literature. For instance, a group of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones was synthesized and evaluated for their pharmacological activity . These compounds were found to be potent noncompetitive AMPA receptor antagonists, suggesting a potential method for the synthesis of the compound could involve similar strategies for constructing the benzodiazepine core and introducing the methylenedioxy group.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can be quite complex, with various substituents affecting their conformation and, consequently, their biological activity. For example, in the molecule of 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one, the propargyl substituent is almost perpendicular to the amide group, which could influence the molecule's interactions with biological targets . This suggests that the spatial arrangement of substituents in the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide would be an important factor in its activity.
Chemical Reactions Analysis
The reactivity of benzodiazepine derivatives can vary depending on their substitution patterns. The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one involved a reaction in the presence of sodium hydroxide and a quaternary ammonium salt, indicating that basic conditions and phase transfer catalysis could be useful in promoting reactions involving the benzodiazepine core . This information could be relevant when considering the synthesis of the compound , as similar conditions might be employed to introduce or modify substituents on the benzodiazepine ring.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide are not detailed in the provided papers, we can infer from related compounds that such properties would be influenced by the presence of the benzodiazepine and benzodioxin rings. The intermolecular interactions, such as C—H⋯O and C—H⋯N, observed in the crystal structure of related compounds suggest that the compound may also exhibit similar interactions, which could affect its solubility, stability, and crystalline form .
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Chemical Properties
One study demonstrates the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines, showcasing the efficiency of modern synthesis techniques in creating benzodiazepine derivatives with potential therapeutic applications. This method offers better yields and shorter reaction times compared to traditional synthesis methods, indicating a promising approach for the development of new compounds with related structures for scientific research (Faty, Youssef, & Youssef, 2011).
Pharmacological Applications
Another area of application is the investigation of benzodiazepinones as gamma-secretase inhibitors with potential for Alzheimer's disease treatment. Studies have identified compounds with acceptable pharmacodynamic and pharmacokinetic profiles, highlighting the relevance of benzodiazepine derivatives in developing treatments for neurodegenerative disorders (Prasad et al., 2007).
Enantioselective Synthesis
Research into enantioselective synthesis of quaternary 1,4-benzodiazepines demonstrates the significance of stereochemistry in medicinal chemistry. The use of proteinogenic amino acids to derive benzodiazepines with high enantioselectivity opens new pathways for the creation of more effective and specific drug molecules (Carlier et al., 2006).
AMPA Receptor Antagonists
The synthesis and evaluation of 3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones as new classes of AMPA receptor antagonists reveal the potential of benzodiazepine derivatives in developing anticonvulsant drugs. This research highlights the therapeutic potential of targeting AMPA receptors for the treatment of seizures and epilepsy (Chimirri et al., 1998).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-18(21-12-5-7-16-17(11-12)28-10-9-27-16)8-6-15-20(26)22-14-4-2-1-3-13(14)19(25)23-15/h1-5,7,11,15H,6,8-10H2,(H,21,24)(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWALLBXOJKPVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)



![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)


![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)